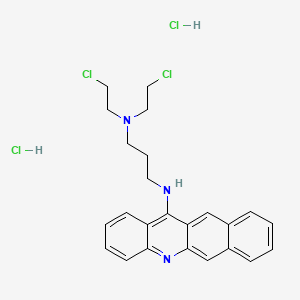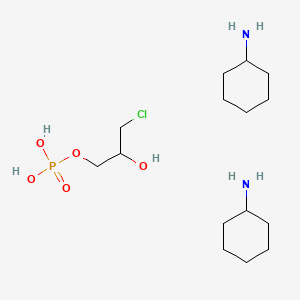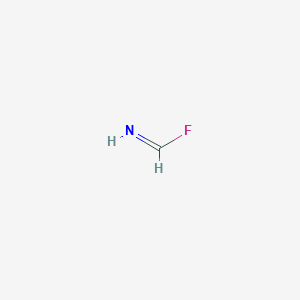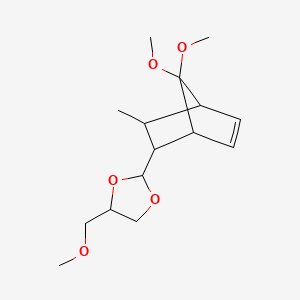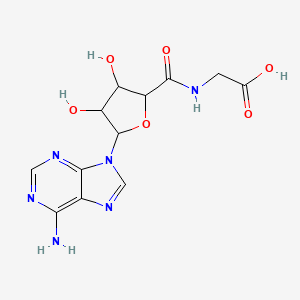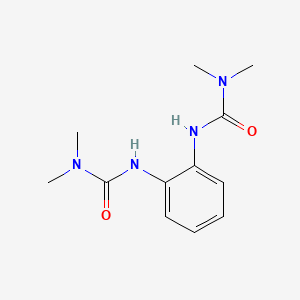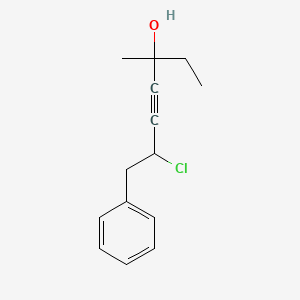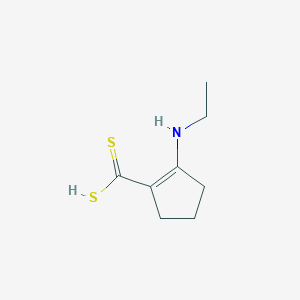
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is a chemical compound with the molecular formula C8H13NS2 It is known for its unique structure, which includes a cyclopentene ring and a carbodithioic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- typically involves the reaction of cyclopentene with carbon disulfide and an ethylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the compound. Safety measures and quality control protocols are essential to maintain the integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentene-1-carbodithioic acid, 2-(methylamino)-: Similar structure but with a methylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(propylamino)-: Similar structure but with a propylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(butylamino)-: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
34281-26-0 |
|---|---|
Fórmula molecular |
C8H13NS2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
2-(ethylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C8H13NS2/c1-2-9-7-5-3-4-6(7)8(10)11/h9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
YFZAGWWWFSLHKQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(CCC1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


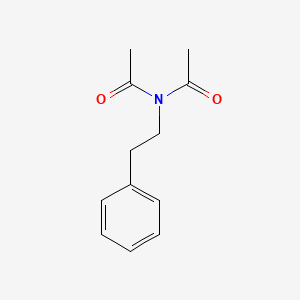
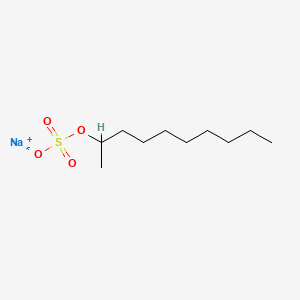
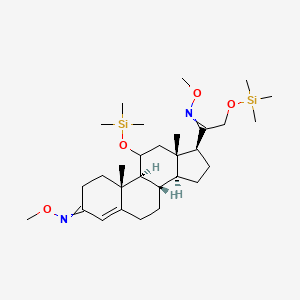
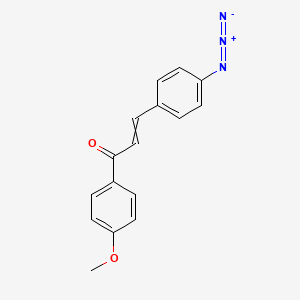
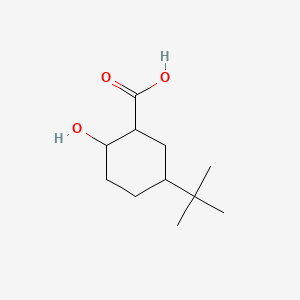
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
